molecular formula C20H15ClN2O B2767753 1-(benzyloxy)-6-chloro-2-phenyl-1H-1,3-benzimidazole CAS No. 168209-91-4

1-(benzyloxy)-6-chloro-2-phenyl-1H-1,3-benzimidazole

Cat. No.: B2767753
CAS No.: 168209-91-4
M. Wt: 334.8
InChI Key: MWYQYLOSAIAEME-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-6-chloro-2-phenyl-1H-1,3-benzimidazole, also known as BCP, is an organic compound with a wide range of applications in pharmaceutical, agricultural, and industrial chemistry. BCP is a versatile molecule, with a wide range of uses due to its unique structure and properties. BCP has been used as a starting material for the synthesis of many different compounds, including pharmaceuticals, insecticides, and polymers. BCP is also used as a ligand in metal-catalyzed reactions, and has been used as a building block in the synthesis of polymers.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including structures similar to 1-(benzyloxy)-6-chloro-2-phenyl-1H-1,3-benzimidazole, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit broad-spectrum antimicrobial activity against both bacterial strains such as Escherichia coli and Staphylococcus aureus, and fungal strains like Candida albicans and Aspergillus niger. The activity of these compounds is often compared with standard drugs like Streptomycin and Fluconazole, highlighting their potential in antimicrobial therapy (Padalkar et al., 2014).

Antioxidant Properties

Novel benzimidazole derivatives have shown significant effects on lipid peroxidation levels in rat liver, indicating strong antioxidant properties. These effects are crucial for developing therapeutic agents aimed at mitigating oxidative stress-related diseases. The most active compounds in this category demonstrated higher efficacy than butylated hydroxytoluene (BHT), a well-known antioxidant (Kuş et al., 2004).

Synthesis Methodologies

Research has also focused on developing efficient synthetic methodologies for benzimidazole derivatives. One study presented a simple and efficient one-step synthesis of benzoxazoles and benzimidazoles from carboxylic acids, showcasing the versatility and utility of these compounds in organic synthesis (Wang et al., 2006). Another study described the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, highlighting their antimicrobial activity and providing insights into novel chemical scaffolds for drug development (Salahuddin et al., 2017).

Photophysical Studies

The photophysical and thermal properties of synthesized benzimidazole derivatives have been explored, indicating their potential applications in materials science and as probes in biochemical assays. These studies contribute to a deeper understanding of the properties of benzimidazole derivatives and their potential utility beyond antimicrobial activity (Padalkar et al., 2014).

Properties

IUPAC Name

6-chloro-2-phenyl-1-phenylmethoxybenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O/c21-17-11-12-18-19(13-17)23(24-14-15-7-3-1-4-8-15)20(22-18)16-9-5-2-6-10-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYQYLOSAIAEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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